molecular formula C12H19FeO13 B1672184 Iron sorbitol CAS No. 62765-90-6

Iron sorbitol

Cat. No.: B1672184
CAS No.: 62765-90-6
M. Wt: 427.12 g/mol
InChI Key: WNDUPUMWHYAJOR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Iron sorbitol is a compound known as iron-sorbitol-citric acid complex. It is primarily used as an intramuscular hematinic agent for the treatment of iron deficiency anemia. The compound is stabilized with dextrin and is known for its relatively low molecular weight, which allows for rapid absorption and stability in tissue fluids .

Preparation Methods

Iron sorbitol is synthesized through the complexation of iron with sorbitol and citric acid. The preparation involves the following steps:

Industrial production methods involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Iron sorbitol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like ascorbic acid and complexing agents like ethylenediaminetetraacetic acid (EDTA). The major products formed from these reactions are iron-transferrin complexes and other iron-containing proteins.

Scientific Research Applications

Iron sorbitol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Iron sorbitol involves the following steps:

The molecular targets include transferrin and various iron-containing enzymes and proteins involved in oxygen transport and cellular respiration.

Comparison with Similar Compounds

Iron sorbitol can be compared with other iron complexes such as:

This compound is unique due to its rapid absorption, stability in tissue fluids, and suitability for intramuscular administration, making it a preferred choice in specific clinical scenarios .

Properties

IUPAC Name

hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDUPUMWHYAJOR-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FeO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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